![molecular formula C16H27NO4 B8207970 tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate](/img/structure/B8207970.png)
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate is a compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a tert-butoxycarbonyl group, and a hex-5-yn-1-yl group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with hex-5-yn-1-ylamine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Commonly used bases include sodium hydride (NaH) or potassium carbonate (K2CO3).
Solvent: Typical solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Various nucleophiles depending on the desired substitution product
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a substrate or inhibitor, depending on the specific biological context. The pathways involved may include enzymatic catalysis or receptor binding, leading to various biochemical effects.
Comparison with Similar Compounds
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate: Another carbamate with a different alkyl group.
tert-Butyl N-[(tert-butoxy)carbonyl]-N-phenylcarbamate: A carbamate with an aromatic group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-hex-5-ynyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-8-9-10-11-12-17(13(18)20-15(2,3)4)14(19)21-16(5,6)7/h1H,9-12H2,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHBEHJEHGYVLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCC#C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
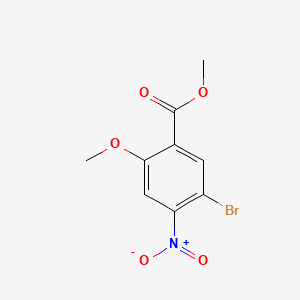
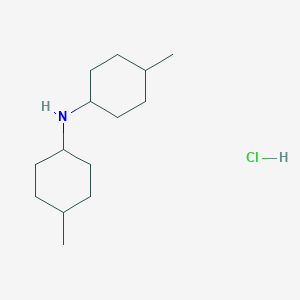
![Benzyl N-[6-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-3-yl]carbamate](/img/structure/B8207912.png)

![1,4-Dimethylpyrrolo[3,2-b]pyridin-4-ium iodide](/img/structure/B8207927.png)
![N-[(1R)-1-(3-phenylmethoxyphenyl)ethyl]acetamide](/img/structure/B8207931.png)
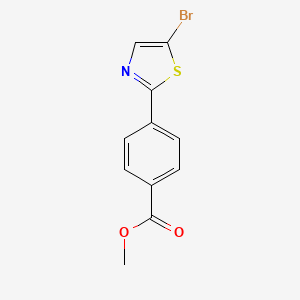
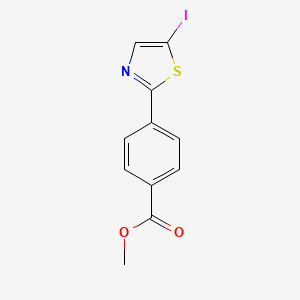
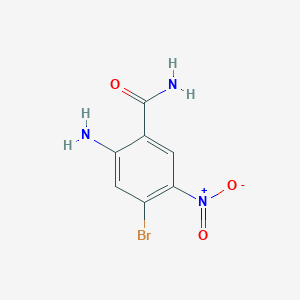
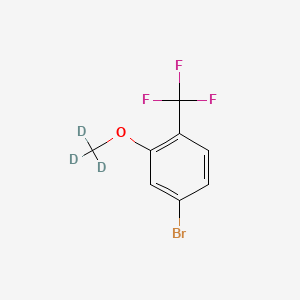
![tert-butyl (1R,5S)-3-[(4-methylbenzenesulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8207969.png)
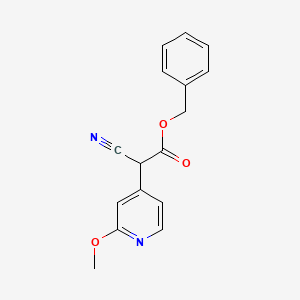
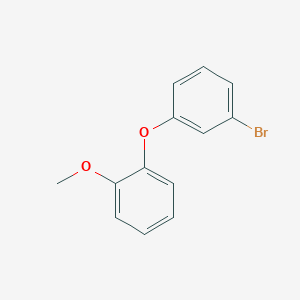
![[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] methanesulfonate](/img/structure/B8207983.png)
